molecular formula C11H8ClN5O B1439416 5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 941868-12-8

5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1439416
CAS No.: 941868-12-8
M. Wt: 261.67 g/mol
InChI Key: ZMSQZVNZNXILCB-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a valuable scaffold for the development of new therapeutic agents.

Scientific Research Applications

5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

Future Directions

The compound shows promising potential in the field of medicinal chemistry, particularly as a novel CDK2 inhibitor . Further investigations are needed to fully understand its potential applications and efficacy.

Biochemical Analysis

Biochemical Properties

5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme that is essential for cell cycle regulation. By inhibiting CDK2, this compound can effectively halt the proliferation of cancer cells . Additionally, this compound has been shown to interact with other biomolecules such as cyclin A2, further enhancing its inhibitory effects on cell cycle progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, preventing cells from progressing to the S phase where DNA replication occurs . This inhibition of cell cycle progression leads to reduced cell proliferation and increased apoptosis, or programmed cell death . Furthermore, this compound has been shown to affect cell signaling pathways, particularly those involved in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets that are necessary for cell cycle progression . Additionally, this compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The stability and efficacy of the compound may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes facilitate the breakdown of the compound into various metabolites, which are then excreted from the body . The metabolic flux and levels of metabolites can vary depending on the dosage and duration of exposure .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of the compound within specific tissues can influence its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 5-amino-1H-pyrazole-4-carboxamide in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of an amino group and a chloro-substituted phenyl ring enhances its ability to interact with various biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

5-amino-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-7-1-3-8(4-2-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSQZVNZNXILCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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